molecular formula C16H18N2O2 B2972244 N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide CAS No. 1234896-41-3

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide

Cat. No.: B2972244
CAS No.: 1234896-41-3
M. Wt: 270.332
InChI Key: FVEGDDPFVAAXME-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide: is a synthetic organic compound that features a quinoline moiety linked to a cyclopropanecarboxamide group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The propyl chain and cyclopropanecarboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the quinoline and cyclopropane moieties.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the cyclopropanecarboxamide group can form hydrogen bonds and other interactions that stabilize the compound within its target .

Comparison with Similar Compounds

  • N-(3-(quinolin-8-yloxy)propyl)cyclopropanamine
  • 2-(quinolin-8-yloxy)ethylamine
  • N-(quinolin-8-yloxy)propylamine

Uniqueness: N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is unique due to the presence of both the quinoline and cyclopropanecarboxamide moieties, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-7-8-13)18-10-3-11-20-14-6-1-4-12-5-2-9-17-15(12)14/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEGDDPFVAAXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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